Cas no 137365-16-3 (1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI))

1,3-ジオキソラン-4,5-ジメタノール、2,2-ジメチル-α,α,α',α'-テトラ-2-ナフタレニル-、(4S-trans)-(9CI)は、光学活性を有する複雑な環状エーテル化合物です。分子内に4つのナフチル基を有するため、高い立体障害と特異的な分子認識能を示します。不斉合成におけるキラル補助剤や触媒配位子としての応用が期待され、特に立体選択的反応の制御に優れた性能を発揮します。ジオキソラン骨格の剛直性とナフチル基のπ電子豊富性が相まり、金属錯体形成能や分子間相互作用の精密調整が可能です。光学純度の高い(4S-trans)立体配置を有するため、医薬品中間体や機能性材料の開発において再現性の高い結果が得られます。

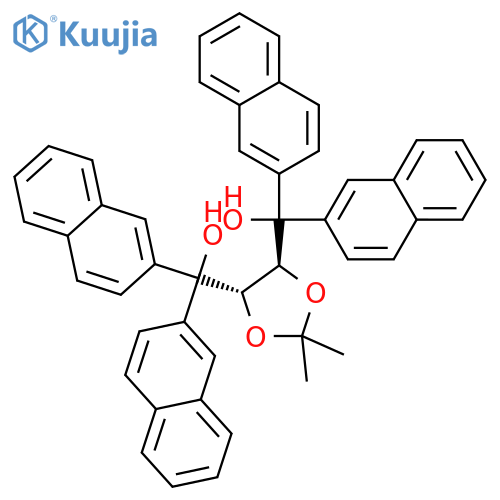

137365-16-3 structure

商品名:1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI)

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) 化学的及び物理的性質

名前と識別子

-

- 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI)

- (+)-2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRA (2-NAPH.)-D-THREITOL

- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha,alpha-tetra(2-naphthyl)dioxolane-4,5-dimethanol

- (4S,5S)-2,2-DiMethyl-α,α,α′,α′-tetra(2-naphthyl)dioxolane-4,5-diMethanol

- (4S-trans)-2,2-di-me-A,A,A,A-tetra-2-nap -dioxo

- (4S-trans)-2,2-Dimethyl-alpha,alpha,alpha,alpha-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol

- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(dinaphthalen-2-ylmethanol)

- (+)-DINOL

- (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol

- CS-0093174

- [(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol

- J-007013

- A5-tetra-2-naphthalenyl-1,3-dioxolane-4,5-dimethanol

- DTXSID20444588

- (4S,5S)-2,2-Dimethyl-

- A4,

- QWADMRIAKWGVBF-CXNSMIOJSA-N

- 1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-,(4s-trans)-(9ci)

- SCHEMBL3272510

- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[di(naphthalene-2-yl)methanol]

- (4S-trans)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol, 98%

- 137365-16-3

- AKOS015910671

- (4S,5S)-2,2-Dimethyl-4,4,5,5-tetra-2-naphthalenyl-1,3-dioxolane-4,5-dimethanol

- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol)

- A5,

- DTXCID60395409

-

- MDL: MFCD00142323

- インチ: InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1

- InChIKey: QWADMRIAKWGVBF-CXNSMIOJSA-N

- ほほえんだ: C1=CC=C2C=C(C([C@H]3OC(C)(C)O[C@@H]3C(C3C=CC4=CC=CC=C4C=3)(O)C3C=CC4=CC=CC=C4C=3)(O)C3C=CC4=CC=CC=C4C=3)C=CC2=C1

計算された属性

- せいみつぶんしりょう: 666.27714

- どういたいしつりょう: 666.27700969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 51

- 回転可能化学結合数: 6

- 複雑さ: 1020

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 10.2

- トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

- 密度みつど: 1.269

- ゆうかいてん: 214-216 °C (lit.)

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.718

- PSA: 58.92

- LogP: 9.99150

- 光学活性: [α]20/D +116°, c = 1 in ethyl acetate

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:10

- ちょぞうじょうけん:2-8°C

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03363-1g |

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) |

137365-16-3 | 1g |

¥1788.0 | 2021-09-03 | ||

| Ambeed | A1006007-5g |

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) |

137365-16-3 | 97% | 5g |

$1030.0 | 2025-02-20 |

1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI) 関連文献

-

L. Havlíková,R. Matyá?,L. Ihnát,L. Nováková,D. ?atínsky Anal. Methods 2014 6 4761

-

2. The action of acetic anhydride on 1-nitroso-4-phenyl-4-piperidinolD. G. Cheesman,P. Garside,A. C. Ritchie,J. M. Waring J. Chem. Soc. C 1967 1134

-

3. Kinetics of oxidation of epimeric piperidin-4-ols by vanadium(V)Kuppusamy Selvaraj,Kondareddiar Ramalingam,Krishnasamy Ramarajan J. Chem. Soc. Perkin Trans. 2 1983 955

-

R. B. Herbert Nat. Prod. Rep. 1995 12 55

-

5. Alkaloids from Croton species. Part VIII. Morphinandienone derivatives from Croton linearis Jacq.L. J. Haynes,G. E. M. Husbands,K. L. Stuart J. Chem. Soc. C 1968 951

137365-16-3 (1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI)) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:137365-16-3)1,3-Dioxolane-4,5-dimethanol,2,2-dimethyl-a,a,a',a'-tetra-2-naphthalenyl-, (4S-trans)- (9CI)

清らかである:99%

はかる:5g

価格 ($):927.0